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Compound of Interest

Compound Name: 4-Isobutylbenzenesulfonyl chloride

Cat. No.: B1283997

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Isobutylbenzenesulfonyl chloride. Due to the limited availability of experimentally derived
spectra in public databases and literature, this document presents predicted spectroscopic data
based on established principles and spectral data of analogous compounds. This guide is
intended to serve as a valuable resource for the identification, characterization, and utilization
of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Isobutylbenzenesulfonyl chloride. These
predictions are generated using widely accepted computational models and by comparison
with structurally related molecules.

Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.92 Doublet 2H Ar-H (ortho to SO2CI)
Ar-H (ortho to

7.38 Doublet 2H )
isobutyl)

2.60 Doublet 2H -CH2-

1.95 Multiplet 1H -CH-

0.95 Doublet 6H -CH(CHs)2

Predicted **C NMR Data (125 MHz, CDCls)

Chemical Shift (6) ppm

Assignment

150.1 Ar-C-S0:ClI
1425 Ar-C-isobutyl
129.8 Ar-CH

127.2 Ar-CH

45.3 -CH>-

30.2 -CH-

22.3 -CH(CHs)2

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~2) Intensity Assignment
1375-1365 Strong Asymmetric SOz stretch
1180-1170 Strong Symmetric SO: stretch
3000-2850 Medium-Strong C-H stretch (aliphatic)
1600-1450 Medium C=C stretch (aromatic)
700-600 Strong S-Cl stretch
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Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assighment

[M]* (Molecular ion peak with

232/234 Moderate SCICl isotopes)

175 High [M - SO2CIJ*

133 High [M - CaHo]*

57 Very High [CaHo]* (isobutyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 4-Isobutylbenzenesulfonyl chloride.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Isobutylbenzenesulfonyl
chloride in 0.5-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 500 MHz NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10
ppm).

o Use tetramethylsilane (TMS) as an internal standard (O ppm).
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e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Use the solvent peak (CDCIs at 77.16 ppm) as a reference.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of 4-Isobutylbenzenesulfonyl chloride.
Methodology:

o Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate
or as a KBr pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record the spectrum over the mid-infrared range (4000-400 cm™1).
o Acquire a background spectrum of the empty sample holder or pure KBr.

o Ratio the sample spectrum against the background to obtain the final absorbance or
transmittance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 4-Isobutylbenzenesulfonyl chloride.
Methodology:

o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS).

 lonization: Utilize electron ionization (El) at a standard energy of 70 eV.
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o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of
the compound (e.g., m/z 40-300).

o Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic
pattern for the presence of chlorine.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of 4-Isobutylbenzenesulfonyl chloride.
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Caption: Synthetic and characterization workflow for 4-Isobutylbenzenesulfonyl chloride.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Isobutylbenzenesulfonyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283997#spectroscopic-data-nmr-ir-ms-of-4-
isobutylbenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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